2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane
Brand Name: Vulcanchem
CAS No.: 449778-59-0
VCID: VC13316996
InChI: InChI=1S/C9H14O4/c1-9(2)12-6-4-11-7(5-3-10-5)8(6)13-9/h5-8H,3-4H2,1-2H3
SMILES: CC1(OC2COC(C2O1)C3CO3)C
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane

CAS No.: 449778-59-0

Cat. No.: VC13316996

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane - 449778-59-0

Specification

CAS No. 449778-59-0
Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name 2,2-dimethyl-4-(oxiran-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Standard InChI InChI=1S/C9H14O4/c1-9(2)12-6-4-11-7(5-3-10-5)8(6)13-9/h5-8H,3-4H2,1-2H3
Standard InChI Key TZCGMHLATFFNHL-UHFFFAOYSA-N
SMILES CC1(OC2COC(C2O1)C3CO3)C
Canonical SMILES CC1(OC2COC(C2O1)C3CO3)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a tetrahydrofuro[3,4-d][1,dioxole scaffold substituted with a 2,2-dimethyl group and an oxirane (epoxide) moiety. The fused ring system consists of a furan oxygen and a 1,3-dioxolane ring, while the epoxide introduces a reactive three-membered cyclic ether .

Key Structural Data

PropertyValue
IUPAC Name2,2-Dimethyl-4-(oxiran-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d] dioxole
Molecular FormulaC₉H₁₄O₄
Molecular Weight186.20 g/mol
CAS Registry Numbers449778-59-0, 226709-43-9
SMILESCC1(OC2COC(C2O1)C3CO3)C
InChIKeyTZCGMHLATFFNHL-UHFFFAOYSA-N

The stereochemistry and conformational flexibility of the fused rings influence its reactivity, particularly in epoxide ring-opening reactions .

Synthesis and Production

Epoxidation of Furan Derivatives

A common synthesis route involves the epoxidation of furan or dioxolane precursors. For example, 2,2-dimethyl-4,7-dihydro-1,3-dioxepin undergoes epoxidation using hydrogen peroxide (H₂O₂) in the presence of sodium carbonate (Na₂CO₃) and acetonitrile, yielding the target compound in 67–85% yields .

Representative Reaction Conditions

ReagentsSolventTemperatureYield
H₂O₂, Na₂CO₃MeCN/MeOH40–80°C67–85%
m-CPBA, Na₂HPO₄DCM20°C85%
t-BuOCl, NaOHt-BuOH/H₂O0–100°C68–80%

The use of meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) offers high selectivity, while enzymatic or catalytic methods remain underexplored .

Physicochemical Properties

Stability and Reactivity

The epoxide group confers high reactivity, particularly in nucleophilic ring-opening reactions. The compound is a colorless liquid at room temperature, with a boiling point of 90–92°C at 11 mmHg . It is soluble in polar aprotic solvents (e.g., THF, DCM) but insoluble in water.

Key Physicochemical Parameters

PropertyValue
Boiling Point90–92°C (11 mmHg)
Density~1.2 g/cm³ (estimated)
LogP (Octanol-Water)0.83 (predicted)
Vapor Pressure0.1 mmHg at 25°C

The compound’s stability is influenced by storage conditions; it decomposes under strong acids or bases .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The epoxide’s electrophilic nature enables its use in synthesizing β-amino alcohols and diols via ring-opening with amines or water. For instance, it serves as a precursor to chiral ligands and prodrugs .

Case Study: Antiviral Agent Synthesis

In a documented procedure, the compound reacted with 5,5,5-trifluoropentanoic acid under Mitsunobu conditions to form a key intermediate for protease inhibitors, achieving 86% yield .

Agrochemical Research

Derivatives of this compound have been explored as herbicide adjuvants due to their ability to modify membrane permeability in plants.

ParameterValue
NFPA Health Rating2 (Moderate Hazard)
PPE RecommendationsGloves, goggles, ventilation
Storage Conditions2–8°C, inert atmosphere

Disposal Guidelines

Incinerate in a certified hazardous waste facility or neutralize with aqueous sodium bisulfite before disposal .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator